ethyl 4-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamido)benzoate
Description
Ethyl 4-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamido)benzoate is a heterocyclic compound featuring a pyrimidine core substituted with a 1,2,4-triazole moiety, linked to a piperidine ring via a carboxamide group. The piperidine is further connected to an ethyl benzoate ester.
Properties
IUPAC Name |
ethyl 4-[[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O3/c1-2-31-21(30)15-5-7-17(8-6-15)26-20(29)16-4-3-9-27(11-16)18-10-19(24-13-23-18)28-14-22-12-25-28/h5-8,10,12-14,16H,2-4,9,11H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWLZVKKAIULOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCCN(C2)C3=NC=NC(=C3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamido)benzoate typically involves multiple steps:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Pyrimidine Synthesis: The pyrimidine ring is synthesized through condensation reactions involving suitable aldehydes and amines.
Coupling Reactions: The triazole and pyrimidine rings are coupled using reagents like phosphorus oxychloride (POCl3) or other coupling agents.
Final Assembly: The piperidine and benzoate groups are introduced through amide bond formation and esterification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamido)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: Pd/C under hydrogen gas or LiAlH4 in anhydrous ether.
Substitution: NaH or KOtBu in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Ethyl 4-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamido)benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of ethyl 4-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamido)benzoate involves its interaction with specific molecular targets:
Molecular Targets: It interacts with proteins involved in the endoplasmic reticulum (ER) stress response and the NF-kB inflammatory pathway.
Pathways Involved: The compound inhibits ER stress and apoptosis by reducing the expression of the ER chaperone BIP and the apoptosis marker cleaved caspase-3.
Comparison with Similar Compounds
Key Findings :
- Methyl or fluoro substituents in analogs (e.g., I-6232, benzisoxazole derivatives) increase bioavailability by modulating logP values .
Piperidine and Carboxamide Linkers
Piperidine-carboxamide scaffolds are critical for conformational flexibility and target engagement. Comparisons include:
Key Findings :
- The benzisoxazole derivative’s crystallographic data (mean σ(C–C) = 0.004 Å) indicate high structural precision, suggesting stability in the solid state .
Biological Activity
Ethyl 4-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamido)benzoate is a complex compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, pharmacological potential, and relevant research findings.
Chemical Structure and Properties
The compound belongs to a class of triazole derivatives, which are known for their significant pharmacological properties. The structure includes:
- Triazole moiety : Implicated in various biological activities including antifungal and anticancer effects.
- Pyrimidine ring : Often associated with nucleic acid interactions.
- Piperidine group : Contributes to the compound's binding affinity and pharmacokinetic properties.
Anticancer Activity
Research has indicated that triazole derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 47f | HCT-116 | 6.2 |
| 47e | T47D | 43.4 |
| 47f | T47D | 27.3 |
These studies suggest that the triazole moiety enhances the cytotoxicity against colon carcinoma and breast cancer cells .
Antimicrobial Activity
Triazole derivatives have also been reported to possess antimicrobial properties. For example, benzothioates derived from similar structures showed significant antibacterial activity against pathogenic bacteria compared to standard treatments like chloramphenicol . The specific mechanisms may involve disruption of microbial cell wall synthesis or interference with nucleic acid metabolism.
Enzyme Inhibition
The compound may also act as an inhibitor of several metabolic enzymes. Research indicates that certain triazole derivatives can inhibit acetylcholinesterase (AChE), which has implications for treating neurological disorders such as Alzheimer's disease . The inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic neurotransmission.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of triazole derivatives. For instance:
- A study published in 2020 explored the synthesis of various triazolethiones and their biological activities, revealing that these compounds could effectively inhibit cancer cell proliferation .
- Another investigation highlighted the structure-guided modification of triazole-containing antagonists targeting specific receptors involved in inflammatory responses . This underscores the versatility of triazole derivatives in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
